molecular formula C23H19ClN2O3S B2922222 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine CAS No. 895642-70-3

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine

Cat. No.: B2922222
CAS No.: 895642-70-3
M. Wt: 438.93
InChI Key: LCYYDZWCPKWZKD-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with a 4-chlorobenzenesulfonyl group, an ethoxy group, and an N-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the 4-chlorobenzenesulfonyl Group: The quinoline derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethyl iodide and a strong base like sodium hydride.

    N-Phenyl Substitution: Finally, the N-phenyl group is introduced via a nucleophilic substitution reaction using aniline or a substituted aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, pyridine, triethylamine, elevated temperatures.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl isocyanate: Shares the 4-chlorobenzenesulfonyl group but differs in its core structure and functional groups.

    3-(4′-chlorobenzenesulfonyl)butyric acid: Contains the 4-chlorobenzenesulfonyl group but has a different backbone and functional groups.

Uniqueness

3-(4-chlorobenzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine is unique due to its combination of a quinoline core with specific substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-phenylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-2-29-18-10-13-21-20(14-18)23(26-17-6-4-3-5-7-17)22(15-25-21)30(27,28)19-11-8-16(24)9-12-19/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYYDZWCPKWZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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